molecular formula C15H14N2O7 B2445719 (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2,3-dimethoxybenzoate CAS No. 868679-64-5

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2,3-dimethoxybenzoate

Cat. No.: B2445719
CAS No.: 868679-64-5
M. Wt: 334.284
InChI Key: SCUIVFOLLSWEAJ-UHFFFAOYSA-N
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Description

The compound (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2,3-dimethoxybenzoate is a complex organic molecule that combines a pyridine derivative with a benzoate ester. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of functional groups like nitro, methoxy, and ester makes it a versatile candidate for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2,3-dimethoxybenzoate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 6-methyl-2-oxo-1H-pyridine to introduce the nitro group at the 3-position. This is followed by esterification with 2,3-dimethoxybenzoic acid under acidic conditions to form the final product.

    Nitration: The nitration of 6-methyl-2-oxo-1H-pyridine can be achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and yield.

    Esterification: The esterification step involves reacting the nitrated pyridine derivative with 2,3-dimethoxybenzoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations would be crucial. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives, which can further participate in various coupling reactions.

    Reduction: The ester group can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid and alcohol.

    Substitution: The methoxy groups on the benzoate ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

    Reduction of Nitro Group: Amino derivatives.

    Hydrolysis of Ester: 2,3-dimethoxybenzoic acid and 6-methyl-3-nitro-2-oxo-1H-pyridine.

    Substitution of Methoxy Groups: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2,3-dimethoxybenzoate serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s potential biological activity is of interest in medicinal chemistry. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies might focus on its anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

In medicinal research, derivatives of this compound could be explored for their therapeutic potential. The presence of the nitro group, in particular, might be leveraged for the design of prodrugs that release active metabolites in vivo.

Industry

In the materials science industry, the compound could be used in the development of novel polymers or as a precursor for the synthesis of functional materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2,3-dimethoxybenzoate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, inhibiting their activity or modulating signaling pathways. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) benzoate: Lacks the methoxy groups, which might affect its reactivity and biological activity.

    (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-methoxybenzoate: Contains only one methoxy group, potentially altering its chemical properties and applications.

    (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2,4-dimethoxybenzoate: The position of the methoxy groups can influence the compound’s reactivity and interactions.

Uniqueness

The unique combination of functional groups in (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2,3-dimethoxybenzoate provides a distinct set of chemical and biological properties. The presence of both nitro and methoxy groups allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2,3-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O7/c1-8-7-11(12(17(20)21)14(18)16-8)24-15(19)9-5-4-6-10(22-2)13(9)23-3/h4-7H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUIVFOLLSWEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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